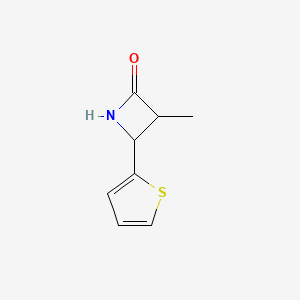

3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Description

Historical Context and Chemical Significance of Azetidin-2-ones as β-Lactams

The history of azetidin-2-ones is inextricably linked to the discovery of penicillin in the early 20th century. This finding launched a new era in the treatment of bacterial infections and simultaneously unveiled the potent biological activity of the β-lactam ring system. jgtps.comderpharmachemica.com Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides. derpharmachemica.comijrpr.com Their significance extends beyond their initial role as antibiotics. While they are the structural foundation for penicillins, cephalosporins, carbapenems, and monobactams, their utility has expanded into various therapeutic areas. jgtps.comresearchgate.net Researchers have explored azetidin-2-one (B1220530) derivatives for their potential as cholesterol absorption inhibitors, enzyme inhibitors, and even as anticancer and antiviral agents. researchgate.netnih.gov

The chemical significance of the azetidin-2-one ring lies in its inherent strain. This ring strain makes the amide bond unusually reactive, particularly towards nucleophilic attack, which is the basis for the mechanism of action of β-lactam antibiotics. nih.gov This reactivity also makes azetidin-2-ones valuable synthetic intermediates for creating a diverse range of organic compounds, including β-amino acids and other nitrogen-containing heterocycles. researchgate.netnih.gov

Overview of Four-Membered Heterocyclic Ring Systems in Organic Synthesis

Four-membered heterocyclic rings, such as azetidines (containing nitrogen), oxetanes (oxygen), and thietanes (sulfur), are crucial motifs in organic chemistry. rsc.org While more stable than their three-membered counterparts, they still possess significant ring strain that makes them reactive and thus useful as building blocks in synthesis. britannica.comslideshare.net These rings can be functionalized at various positions, allowing for the construction of complex molecules with potential biological activities. nih.gov

The synthesis of these four-membered rings can be challenging but is often achieved through cyclization and cycloaddition reactions. rsc.orgresearchgate.net In modern medicinal chemistry, the incorporation of strained rings like azetidine (B1206935) and oxetane (B1205548) is a strategy to improve the physicochemical properties of drug candidates. bohrium.com

Structural Relationship of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one to Monocyclic Azetidin-2-ones

This compound is a monocyclic azetidin-2-one, meaning its core structure is a single four-membered ring without being fused to another ring system. mdpi.comglobalresearchonline.net Its structure can be deconstructed into three key components:

Azetidin-2-one Core: The fundamental four-membered ring containing a nitrogen atom and a carbonyl group at the second position. This is the defining feature of all β-lactams.

3-Methyl Group: A methyl substituent at the third carbon atom of the ring. The stereochemistry at this position can influence the molecule's properties.

4-(Thiophen-2-yl) Group: A thiophene (B33073) ring attached at the fourth carbon atom. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The presence of this heterocyclic substituent can significantly impact the molecule's biological activity and chemical properties.

The combination of these features places this compound within a class of highly substituted monocyclic β-lactams. The nature and stereochemical arrangement of the substituents at the C3 and C4 positions are critical in determining the specific characteristics of the molecule.

| Component | Description | Significance |

|---|---|---|

| Azetidin-2-one Ring | Four-membered cyclic amide (β-lactam) | Core structure responsible for characteristic reactivity and biological activity profile. |

| Methyl Group at C3 | An alkyl substituent on the carbon adjacent to the carbonyl group. | Influences stereochemistry and can affect stability and biological interactions. |

| Thiophen-2-yl Group at C4 | A five-membered aromatic heterocycle attached to the carbon adjacent to the nitrogen atom. | Contributes to the overall electronic and steric properties of the molecule, often impacting its biological target specificity. |

Research Landscape and Challenges in Azetidin-2-one Synthesis and Mechanistic Exploration

The synthesis of azetidin-2-ones has been a subject of extensive research for decades. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, discovered in 1907, remains one of the most versatile methods for constructing the β-lactam ring. ijrpr.commdpi.com Other significant synthetic routes include the Kinugasa reaction, which involves the reaction of a nitrone with a terminal alkyne. nih.govmdpi.com

Despite the development of numerous synthetic strategies, several challenges persist in the field:

Stereocontrol: The azetidin-2-one ring can have multiple stereocenters, and controlling the relative and absolute stereochemistry during synthesis is a primary challenge. The cis/trans relationship between substituents at C3 and C4 is often determined by the reaction mechanism and conditions. mdpi.com

Scope and Generality: While many methods exist, they can be limited in terms of the types of substituents that can be incorporated into the ring. Developing synthetic routes that are both general and high-yielding for a wide range of substrates remains an active area of research. researchgate.net

Mechanistic Understanding: The mechanisms of many β-lactam forming reactions, particularly with respect to stereoselectivity, are complex and not always fully understood. A deeper mechanistic insight is crucial for the rational design of new synthetic methods and for predicting reaction outcomes. mdpi.com

Ring Strain and Stability: The inherent strain of the four-membered ring can lead to competing side reactions, such as ring-opening, which can complicate synthesis and purification. researchgate.netnih.gov

| Reaction Name | Reactants | General Description |

|---|---|---|

| Staudinger Synthesis | Ketene and Imine | A [2+2] cycloaddition reaction that is one of the most fundamental methods for β-lactam formation. mdpi.com |

| Kinugasa Reaction | Nitrone and Terminal Alkyne | A copper-catalyzed reaction that provides access to variously substituted β-lactams. mdpi.com |

| Ester Enolate-Imine Condensation | Ester Enolate and Imine | A condensation reaction that forms the C3-C4 and N1-C2 bonds of the β-lactam ring. |

| Cyclization of β-Amino Acids | β-Amino Acid | Intramolecular cyclization to form the lactam ring, often requiring activating agents. jgtps.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

3-methyl-4-thiophen-2-ylazetidin-2-one |

InChI |

InChI=1S/C8H9NOS/c1-5-7(9-8(5)10)6-3-2-4-11-6/h2-5,7H,1H3,(H,9,10) |

InChI Key |

OKHOMWFMTIEUCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC1=O)C2=CC=CS2 |

Origin of Product |

United States |

Advanced Structural Characterization of 3 Methyl 4 Thiophen 2 Yl Azetidin 2 One

Spectroscopic Techniques for Elucidating Molecular Architecture

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. nih.gov

Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is critical for confirming its elemental composition. The theoretical exact mass of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one (molecular formula: C₈H₉NOS) is calculated to be 167.0405 g/mol .

HRMS analysis is expected to produce a molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the compound's molecular formula, distinguishing it from other potential isomers or compounds with similar nominal masses. researchgate.net

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₉NOS |

| Calculated Exact Mass | 167.0405 |

| Expected [M+H]⁺ Ion | 168.0478 |

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the compound's structure. chemguide.co.uk For this compound, the fragmentation is anticipated to occur primarily at the strained four-membered β-lactam ring.

Key expected fragmentation pathways include:

Cleavage of the C3-C4 bond and N1-C2 bond: This is a characteristic fragmentation for azetidin-2-ones, which would lead to the separation of the thiophene-bearing portion from the methyl-bearing portion of the ring.

Loss of the thiophenyl group: Cleavage of the bond between the azetidinone ring (at C4) and the thiophene (B33073) ring.

Loss of the methyl group: Cleavage of the bond between the azetidinone ring (at C3) and the methyl group.

The analysis of these fragments helps confirm the connectivity of the different substituents to the core azetidin-2-one (B1220530) structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature in the IR spectrum of a β-lactam is the carbonyl (C=O) stretching vibration, which appears at a characteristically high wavenumber (typically 1730-1770 cm⁻¹) due to the ring strain of the four-membered ring. nih.gov Other key absorptions include the N-H stretching of the secondary amide, C-H stretching from the methyl and thiophene groups, and vibrations characteristic of the thiophene ring itself. amanote.com

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| β-Lactam Carbonyl (C=O) | Stretch | 1730 - 1770 |

| Amide (N-H) | Stretch | 3200 - 3300 |

| Aromatic C-H (Thiophene) | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |

| Thiophene Ring | C=C Stretch | 1400 - 1500 |

X-ray Crystallography for Absolute Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing detailed information about bond lengths, bond angles, and stereochemistry. researchgate.net

Determination of Absolute and Relative Stereochemistry

The structure of this compound contains two chiral centers at the C3 and C4 positions of the azetidinone ring. This gives rise to the possibility of different stereoisomers (enantiomers and diastereomers). The relative stereochemistry describes the orientation of the substituents (the methyl and thiophenyl groups) relative to each other, which can be either cis or trans. researchgate.net

X-ray crystallography can unambiguously determine this relative stereochemistry by mapping the electron density of a single crystal. organic-chemistry.org Furthermore, for a non-centrosymmetric crystal, anomalous dispersion techniques can be used to establish the absolute configuration (R or S) at each chiral center. nist.gov This information is critical as the biological activity of β-lactam compounds is often highly dependent on their specific stereochemistry. nih.gov

Analysis of Azetidin-2-one Ring Puckering and Torsion Angles

Contrary to a simple planar depiction, four-membered rings like azetidin-2-one are often puckered to alleviate ring strain. nist.gov X-ray crystallography provides the exact coordinates of each atom, allowing for the precise calculation of bond angles and torsion angles that define the ring's conformation. nih.gov

The degree of puckering is a key structural parameter. For instance, studies on similar β-lactam structures have shown that the ring can be nearly planar or significantly puckered depending on the substituents. nih.govnih.gov Torsion angles, which describe the dihedral angle between four consecutive atoms (e.g., N1-C2-C3-C4), quantify the deviation from planarity and are crucial for understanding the conformational dynamics of the ring system. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Crystal Packing and Intermolecular Interactions

Following a comprehensive search of publicly available scientific literature and crystallographic databases, detailed experimental data on the crystal structure, crystal packing, and specific intermolecular interactions of this compound could not be located. Consequently, the creation of data tables and a detailed analysis of its solid-state architecture is not possible at this time.

Hydrogen Bonding: In azetidin-2-ones possessing an N-H group, classical hydrogen bonds of the N-H···O=C type are a primary and highly influential interaction. These bonds can lead to the formation of well-defined supramolecular structures such as chains or dimers.

π-π Stacking: The presence of the aromatic thiophene ring introduces the possibility of π-π stacking interactions. These can occur between the thiophene rings of adjacent molecules, contributing to the cohesion of the crystal structure. The geometry of this stacking (e.g., face-to-face or offset) would depend on the electronic and steric properties of the molecule.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon as a donor atom to an oxygen acceptor (C-H···O) or to the π-system of the thiophene ring (C-H···π), can also play a crucial role in determining the final crystal packing arrangement.

Without experimental crystallographic data for this compound, any discussion of its specific crystal packing and the quantitative aspects of its intermolecular interactions would be speculative. The determination of its crystal structure through techniques such as single-crystal X-ray diffraction would be necessary to provide the precise details for this section.

Reactivity and Chemical Transformations of 3 Methyl 4 Thiophen 2 Yl Azetidin 2 One

Transformations Involving the β-Lactam Ring

The reactivity of the azetidin-2-one (B1220530) (or β-lactam) ring is largely governed by its significant ring strain, which is approximately 25.4 kcal/mol for the parent azetidine (B1206935) system. rsc.org This strain renders the endocyclic amide bond more susceptible to cleavage than an acyclic amide, making ring-opening reactions a predominant feature of its chemistry. researchgate.net

Ring Opening Reactions (e.g., Nucleophilic Attack)

The principal transformation of the β-lactam ring is its cleavage through nucleophilic acyl substitution. Nucleophiles attack the electrophilic carbonyl carbon, leading to the opening of the four-membered ring. This process can be facilitated by activating the ring system, for example, through protonation under acidic conditions or by substitution on the ring nitrogen. rsc.org

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the C-N bond, releasing the ring strain and forming a stable β-amino acid derivative. The rate of this reaction is significantly influenced by the nature of the substituents on the ring and the attacking nucleophile.

In analogous systems, such as N-tosyl-2-aryl azetidines, ring-opening with phenols has been achieved under neutral conditions, proceeding through a transition state with considerable carbocationic character. nih.govresearchgate.net For β-lactams specifically, hydrolysis can be catalyzed by bases, where the nucleophilic pathway involves rate-limiting ring opening. researchgate.net A specific example of an intramolecular ring-opening reaction is the acid-catalyzed isomerization of 3-amido-2-phenyl azetidines into 2-oxazolines, which occurs via a regiospecific SN2 nucleophilic attack. mdpi.com

Table 1: Representative Nucleophilic Ring-Opening Reactions on Azetidine/Azetidinone Analogues

| Substrate Type | Nucleophile/Reagent | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| Azetidinium Ions | Azide, Cyanide, Acetate | γ-Functionalized Amines | Stereoselective and regioselective SN2 ring-opening. | nih.govresearchgate.net |

| N-Tosyl-2-aryl Azetidines | Aryl Borates (Phenols) | β-Aryloxy Amines | Proceeds with racemization, indicating a carbocationic intermediate. | nih.gov |

| 3-Amido-2-phenyl Azetidines | Intramolecular (Amide) / Acid Catalyst (e.g., Cu(OTf)2) | 2-Oxazolines | Regiospecific attack at the C2 position of the azetidine ring. | mdpi.com |

| Benzylpenicillin (a bicyclic β-lactam) | Alkoxide Ions | Penicilloic Acid Esters | Brønsted βnuc of 0.97 suggests rate-limiting ring opening. | researchgate.net |

Ring Expansion Reactions

While less common than ring-opening, the strained azetidinone ring can undergo expansion to form larger, more stable heterocyclic systems. These reactions typically require specific functionalities adjacent to or on the ring that can participate in a rearrangement.

Functionalization of the Azetidin-2-one Core

Modification of the azetidin-2-one skeleton at positions other than the carbonyl group allows for the synthesis of a diverse range of derivatives. Key reactions include the functionalization at the C-3 position and substitution at the β-lactam nitrogen.

C-3 Functionalization Reactions

Introducing or modifying substituents at the C-3 position of a pre-formed β-lactam ring can be challenging. Consequently, the substituents at C-3 and C-4 are most commonly established during the ring-forming step. The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a powerful method for this purpose. nih.govugent.bemdpi.com In the synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, the methyl group at C-3 would typically be introduced by using a ketene derived from propionyl chloride, which then reacts with an imine formed from 2-thiophenecarboxaldehyde. The stereochemistry of the final product (cis or trans) is influenced by the reaction conditions and the specific substrates used. nih.govmdpi.com

Post-cyclization functionalization at C-3 generally requires activation. If the nitrogen atom is protected, the C-3 proton can be removed by a strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to generate an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce new substituents at the C-3 position.

N-Substitution Reactions on the β-Lactam Nitrogen

The nitrogen atom of the β-lactam ring is a versatile site for functionalization. The N-H proton is weakly acidic and can be readily removed by a suitable base, allowing for a variety of substitution reactions.

Common transformations include:

N-Alkylation: Reaction with an alkyl halide in the presence of a base like sodium hydride (NaH) affords N-alkylated β-lactams. diva-portal.org

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, provides N-sulfonylated β-lactams, which can alter the ring's reactivity.

A synthetically useful strategy involves using the N-(p-ethoxyphenyl) group as a protecting group. This group can be introduced during the Staudinger reaction and is stable to many reaction conditions. Subsequently, it can be removed oxidatively using ceric ammonium (B1175870) nitrate (B79036) (CAN), yielding the valuable N-unsubstituted β-lactam, which serves as a key intermediate for further synthesis. mdpi.comnih.govresearchgate.net

Table 2: Selected N-Substitution and N-Deprotection Reactions for Azetidin-2-ones

| Reaction Type | Reagents | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide, NaH | N-Alkyl-β-lactam | Anhydrous THF or DMF | diva-portal.org |

| N-Acylation | Acyl Chloride, Et3N | N-Acyl-β-lactam | Dichloromethane, 0 °C to rt | - |

| N-Sulfonylation | Tosyl Chloride, Pyridine | N-Tosyl-β-lactam | Dichloromethane, 0 °C to rt | - |

| N-Deprotection (of N-p-ethoxyphenyl) | Ceric Ammonium Nitrate (CAN) | N-H-β-lactam | Acetonitrile (B52724)/Water, 0 °C | mdpi.comresearchgate.net |

Reactions Involving the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The position of the azetidin-2-one substituent at C-2 strongly influences the regioselectivity of these reactions.

Electrophilic aromatic substitution on 2-substituted thiophenes occurs preferentially at the C-5 position, which is the most activated site. researchgate.net The azetidin-2-one moiety is expected to be a deactivating group due to the electron-withdrawing nature of the carbonyl, but the powerful activating effect of the thiophene sulfur atom still directs incoming electrophiles to the C-5 position. Studies on the halogenation of various substituted thiophenes have quantified the effects of substituents on reaction rates, confirming high sensitivity to electronic effects (e.g., a Hammett ρ value of -10 for bromination). rsc.org

Besides direct substitution, the thiophene ring can be functionalized via metalation. Treatment with a strong organolithium base, such as n-butyllithium, would lead to deprotonation, again most likely at the C-5 position, to form a thienyllithium species. This nucleophilic intermediate can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, silyl (B83357) chlorides) to install diverse functional groups. Alternatively, modern C-H activation techniques, such as iridium-catalyzed borylation, can be used to install a versatile boronic ester at the C-5 position, enabling subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. diva-portal.org

Table 3: Predicted Electrophilic Substitution Reactions on the Thiophene Moiety

| Reaction | Reagents | Expected Major Product | Reference Principle |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-(5-Bromo-thiophen-2-yl)-3-methylazetidin-2-one | researchgate.netrsc.org |

| Nitration | HNO3 / Acetic Anhydride (B1165640) | 3-Methyl-4-(5-nitro-thiophen-2-yl)azetidin-2-one | researchgate.net |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl3 | 4-(5-Acetyl-thiophen-2-yl)-3-methylazetidin-2-one | researchgate.net |

| Vilsmeier-Haack Formylation | POCl3 / DMF | 5-(4-(3-Methyl-4-oxoazetidin-2-yl))thiophene-2-carbaldehyde | researchgate.net |

| Metalation-Alkylation | 1. n-BuLi 2. RX (Alkyl Halide) | 3-Methyl-4-(5-alkyl-thiophen-2-yl)azetidin-2-one | - |

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution reactions. The substitution pattern is dictated by the electronic and steric effects of the substituents on the ring. In the case of this compound, the azetidin-2-one ring is connected at the C2 position of the thiophene. Thiophene itself is highly activated towards electrophilic attack, with a preference for substitution at the C2 (α) position. When the C2 position is already substituted, as in this molecule, the incoming electrophile is directed to the C5 position, which is the other α-position, due to the activating nature of the sulfur atom and the ability to stabilize the intermediate sigma complex. The C3 and C4 (β) positions are generally less reactive.

Bromination: The bromination of 2-substituted thiophenes typically occurs at the C5 position. For this compound, treatment with a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (MeCN) would be expected to yield the 5-bromo derivative selectively. The reaction generally proceeds under mild conditions, often at room temperature.

Nitration: Nitration of the thiophene ring is a more sensitive reaction, as the strong acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄) can lead to degradation of the thiophene ring. A milder nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), is often employed to achieve nitration at the C5 position of 2-substituted thiophenes.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of thiophene is a facile reaction that introduces an acyl group onto the ring. For this compound, acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., SnCl₄, AlCl₃) is expected to occur at the C5 position. The choice of a milder Lewis acid like tin(IV) chloride can help to avoid potential side reactions associated with the β-lactam ring.

Table 1: Predicted Conditions for Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Catalyst | Solvent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | - | Tetrahydrofuran (THF) | 4-(5-Bromo-thiophen-2-yl)-3-methylazetidin-2-one |

| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | - | Acetic anhydride | 3-Methyl-4-(5-nitro-thiophen-2-yl)azetidin-2-one |

| Acylation | Acetyl chloride (AcCl) | Tin(IV) chloride (SnCl₄) | Dichloromethane (DCM) | 4-(5-Acetyl-thiophen-2-yl)-3-methylazetidin-2-one |

Metal-Catalyzed Cross-Coupling Reactions at Thiophene Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halo-substituted aromatic ring as one of the coupling partners. Therefore, the 5-bromo derivative obtained from the electrophilic bromination of this compound serves as a key intermediate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. 4-(5-Bromo-thiophen-2-yl)-3-methylazetidin-2-one is expected to readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids or their esters. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or toluene (B28343)/ethanol. This reaction would lead to the formation of a C-C bond at the C5 position of the thiophene ring.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by a palladium complex. The 5-bromo derivative of the target molecule can be coupled with various organostannanes (e.g., aryltributylstannanes, vinyltributylstannanes) under palladium catalysis (e.g., Pd(PPh₃)₄) in a non-polar aprotic solvent such as toluene or THF. The Stille reaction is known for its tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. 4-(5-Bromo-thiophen-2-yl)-3-methylazetidin-2-one could be coupled with various alkenes, such as styrene (B11656) or acrylates, using a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. This would introduce a vinyl group at the C5 position of the thiophene ring.

Table 2: Predicted Conditions for Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Substrate | Coupling Partner | Catalyst | Base | Solvent | Expected Product |

| Suzuki-Miyaura | 4-(5-Bromo-thiophen-2-yl)-3-methylazetidin-2-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-Methyl-4-(5-phenyl-thiophen-2-yl)azetidin-2-one |

| Stille | 4-(5-Bromo-thiophen-2-yl)-3-methylazetidin-2-one | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 3-Methyl-4-(5-phenyl-thiophen-2-yl)azetidin-2-one |

| Heck | 4-(5-Bromo-thiophen-2-yl)-3-methylazetidin-2-one | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 3-Methyl-4-(5-styryl-thiophen-2-yl)azetidin-2-one |

Computational and Theoretical Studies of 3 Methyl 4 Thiophen 2 Yl Azetidin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, DFT calculations would provide significant insights into its geometry, stability, reactivity, and spectroscopic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost.

Geometry Optimization and Energetics

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The resulting optimized geometry provides a theoretical model of the molecule's structure. Energetic properties, such as the total energy of the molecule, can also be calculated to assess its thermodynamic stability.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

A DFT analysis of this compound would calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group and potentially the sulfur atom of the thiophene (B33073) ring, making them likely sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. This analysis is conducted on the optimized geometry of the molecule. The calculation provides the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. These theoretical frequencies can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound. Each calculated vibrational mode is assigned to a specific type of molecular motion, such as C=O stretching, N-H bending, or C-H stretching.

Table 2: Hypothetical Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| C=O stretch | Data not available |

| N-H stretch | Data not available |

| C-H stretch (aromatic) | Data not available |

| C-H stretch (aliphatic) | Data not available |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

NMR Chemical Shift Predictions

Computational methods, particularly DFT, can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The theoretical chemical shifts are calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). These predicted values can then be compared with experimental NMR data to aid in the structural elucidation and assignment of the observed spectral peaks.

Table 3: Hypothetical Predicted NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Data not available |

| ¹³C | Data not available |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the searched literature.

Conformational Analysis and Dynamics of this compound

Computational studies are crucial in elucidating the three-dimensional structure and dynamic behavior of this compound, providing insights that are complementary to experimental data. Conformational analysis, in particular, helps in understanding the molecule's preferred shapes in different environments, which is fundamental to its biological activity.

Preferred Conformations in Solution and Solid State

While specific experimental or computational studies on the conformational preferences of this compound are not extensively available in the reviewed literature, inferences can be drawn from studies on analogous 1,3,4-trisubstituted azetidin-2-ones.

In the solid state , X-ray crystallography of similar β-lactam compounds reveals that the four-membered azetidin-2-one (B1220530) ring is typically nearly planar. globalresearchonline.net However, slight deviations from planarity can occur, with the nitrogen atom often being slightly out of the mean plane of its substituents. The specific conformation adopted in the crystal lattice is influenced by packing forces and intermolecular interactions, such as hydrogen bonding. For a series of related 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones, the torsion angles at the chiral centers C3 and C4 of the β-lactam ring were found to range from -7.27° to 13.08° and -8.69° to 13.76°, respectively, indicating a nearly eclipsed geometry. iucr.org

Conformational Flexibility of the Azetidin-2-one and Thiophene Rings

The dynamic behavior of this compound is characterized by the flexibility of its constituent rings.

The azetidin-2-one ring , while often described as planar, possesses a degree of flexibility. Ring puckering, although limited in a four-membered ring, can occur. This flexibility is important as it can influence the reactivity of the β-lactam bond and the presentation of the substituents for interaction with biological targets. Molecular dynamics simulations on other β-lactam-containing molecules have shown that the ring can undergo conformational changes, which may be crucial for binding to target proteins. scielo.br

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity. Given the structural similarity of the azetidin-2-one core to β-lactam antibiotics and other bioactive molecules, common targets include bacterial enzymes and proteins involved in cancer progression. nih.govnih.gov

Protein-Ligand Interaction Prediction for Target Identification

In the absence of specific experimental data for this compound, potential protein targets can be inferred from studies on analogous compounds. The azetidin-2-one scaffold is known to interact with a variety of proteins, making it a "privileged structure" in medicinal chemistry. biointerfaceresearch.com

Antibacterial Targets: A primary class of targets for β-lactam-containing compounds are bacterial transpeptidases, also known as penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. nih.gov Another important target class in the context of antibiotic resistance are β-lactamases, enzymes that inactivate β-lactam antibiotics. scielo.br Molecular docking can predict whether this compound can effectively bind to the active site of these enzymes.

Anticancer Targets: Many azetidin-2-one derivatives have been investigated as anticancer agents. nih.gov A prominent target is tubulin, a protein crucial for microtubule formation and cell division. nih.gov Docking studies can help to elucidate if the compound could bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization. nih.gov Other potential anticancer targets include various kinases and growth factor receptors.

The prediction of protein-ligand interactions relies on scoring functions that evaluate the complementarity of the ligand and the protein's binding site.

Binding Affinity Estimation and Scoring Functions

Once a potential protein target is identified, molecular docking programs estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. This is typically expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

Various scoring functions are employed in docking software to calculate these binding energies. These functions approximate the free energy of binding by considering factors such as:

Van der Waals interactions: Attractive or repulsive forces between atoms.

Electrostatic interactions: Interactions between charged or polar groups.

Hydrogen bonding: A crucial type of interaction for molecular recognition.

Hydrophobic effects: The tendency of nonpolar groups to cluster together.

Solvation effects: The energy changes associated with the removal of solvent from the ligand and the binding site.

The table below shows representative binding energy scores for analogous thiophene-containing compounds docked against potential antibacterial and antifungal targets, illustrating the type of data generated from such studies.

| Compound | Protein Target | Organism | Docking Score (kcal/mol) |

|---|---|---|---|

| (3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | Dihydrofolate reductase (DHFR) | Escherichia coli | -7.07 |

| (3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | Dehydrosqualene synthase (DHSS) | Staphylococcus aureus | -7.05 |

Data presented for an analogous thiophene-containing compound as reported in the literature. nih.gov

Identification of Key Amino Acid Residues in Binding Sites

A significant outcome of molecular docking simulations is the identification of specific amino acid residues within the protein's binding site that are critical for ligand interaction. This information is vital for understanding the mechanism of action and for designing more potent and selective analogues.

For β-lactam compounds interacting with bacterial enzymes, key interactions often involve:

Hydrogen bonds with serine, threonine, or asparagine residues. In β-lactamases, a catalytic serine residue is often involved in the hydrolysis of the β-lactam ring. plos.org

Hydrophobic interactions with aliphatic or aromatic residues like valine, leucine, phenylalanine, and tryptophan, which can stabilize the ligand in the binding pocket. nih.gov

Salt bridges with charged residues such as lysine, arginine, aspartate, or glutamate, if the ligand possesses a charged group. plos.org

The table below provides examples of key amino acid interactions identified through docking studies of other β-lactamase inhibitors.

| Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| New Delhi Metallo-β-Lactamase-1 (NDM-1) | PHE70, VAL73, TRP93, HIS122, GLN123, ASP124, HIS189, LYS216, CYS208, LYS211, ALA215, HIS250, SER251 | Hydrogen bonding, Hydrophobic interactions |

Data presented for other β-lactamase inhibitors as identified in molecular dynamics simulation studies. nih.gov

By analyzing these interactions, researchers can build a pharmacophore model, which describes the essential features a molecule must possess to bind to a specific target. This model can then guide the synthesis of new derivatives of this compound with potentially improved activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to simulate the physical movements of atoms and molecules. In the context of drug discovery and molecular biology, MD simulations can provide profound insights into how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. These simulations can reveal the stability of their binding and any conformational changes that occur over time.

Stability Assessment of Ligand-Receptor Complexes

Assessing the stability of a ligand-receptor complex is a critical step in evaluating the potential of a compound as a drug candidate. MD simulations are employed to monitor the complex over a set period, and various parameters are analyzed to determine its stability. Key metrics often include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein has reached equilibrium and is not undergoing significant conformational changes.

Root Mean Square Fluctuation (RMSF): This metric is calculated for individual residues or even atoms to identify the flexible regions of the protein. High RMSF values in certain loops or domains can indicate areas that are crucial for ligand binding or protein function.

Interaction Energy: This calculation provides an estimate of the binding affinity between the ligand and the receptor by summing the van der Waals and electrostatic interactions. A consistently favorable interaction energy throughout the simulation indicates stable binding.

Without specific studies on this compound, it is not possible to present a data table or detailed findings regarding the stability of its potential complexes with any biological targets.

Conformational Changes and Dynamic Interactions

MD simulations also allow for the detailed observation of how the ligand and receptor adapt to each other's presence. This includes subtle to significant changes in their three-dimensional structures. Analysis in this area typically focuses on:

Hydrogen Bond Analysis: Identifying the formation and breaking of hydrogen bonds between the ligand and receptor over time. The persistence of specific hydrogen bonds is often a key indicator of a stable and specific interaction.

Solvent Accessible Surface Area (SASA): This measurement can indicate whether the ligand is buried within a binding pocket or remains exposed to the solvent, providing clues about the nature of the binding site.

Principal Component Analysis (PCA): This technique can be used to identify the major collective motions of the protein during the simulation, revealing large-scale conformational changes that may be induced by ligand binding.

As no molecular dynamics simulation data is available for this compound, a discussion of its specific conformational changes and dynamic interactions within a receptor's active site cannot be provided.

Mechanistic Investigations of Biological Interactions of Azetidin 2 One Derivatives

Molecular Mechanisms of Enzyme Inhibition

The azetidin-2-one (B1220530) scaffold is a well-established pharmacophore in the design of enzyme inhibitors. The electrophilic nature of the β-lactam carbonyl carbon makes it susceptible to nucleophilic attack by amino acid residues within the active sites of various enzymes, leading to inhibition.

The archetypal mechanism of action for β-lactam antibiotics, including derivatives of azetidin-2-one, is the inhibition of penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov The structural similarity of the β-lactam ring to the D-Ala-D-Ala moiety of the natural peptidoglycan substrate allows these compounds to act as suicide inhibitors. nih.gov

The mechanism involves the nucleophilic attack by a serine residue in the active site of the PBP on the carbonyl carbon of the β-lactam ring. This results in the opening of the strained ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation inactivates the PBP, preventing it from carrying out its transpeptidase function of cross-linking the peptidoglycan chains. The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. nih.gov While this is the general mechanism for β-lactam antibiotics, specific studies on the interaction of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one with PBPs are not extensively documented in publicly available research. However, based on the shared azetidin-2-one core, a similar mechanism of PBP acylation is the presumed mode of antibacterial action.

The inhibitory action of azetidin-2-one derivatives extends to other enzymes that utilize a serine residue for catalysis, such as serine proteases like thrombin, trypsin, and plasmin. These enzymes play crucial roles in processes such as blood coagulation, digestion, and fibrinolysis. Similar to the inhibition of PBPs, the mechanism involves the acylation of the active site serine by the β-lactam ring.

Carbonic anhydrase IX (CA IX) is a zinc-containing metalloenzyme that is overexpressed in many types of solid tumors and is involved in pH regulation and tumor progression. While sulfonamides are the classical inhibitors of carbonic anhydrases, other chemical scaffolds have been explored. Some studies have investigated thiophene (B33073) derivatives as inhibitors of carbonic anhydrases, with some compounds showing inhibitory activity in the nanomolar range against various CA isoforms. nih.gov However, the available research does not provide direct evidence or a detailed mechanism for the inhibition of CA IX by azetidin-2-one derivatives, specifically this compound. Research on sulfonamides incorporating 2-thienyl fragments has shown that these moieties can sometimes lead to weaker activity against CA IX. nih.gov

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tubercular drugs. Various classes of compounds have been identified as DprE1 inhibitors. Notably, compounds containing a thiophene moiety have been designed and synthesized as DprE1 inhibitors. nih.gov These inhibitors can act non-covalently, with the thiophene group binding within the active site of DprE1, dominated by hydrophobic and van der Waals interactions. nih.gov At present, there is no specific published research detailing the inhibitory mechanism of this compound against DprE1.

Molecular Interactions with Cytoskeletal Proteins

Beyond enzyme inhibition, azetidin-2-one derivatives have been shown to interact with cytoskeletal proteins, thereby interfering with cellular division and inducing antiproliferative effects.

Several studies have demonstrated that azetidin-2-one derivatives can act as potent inhibitors of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are dynamic cytoskeletal structures essential for cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Research on azetidin-2-one analogues of combretastatin A-4, a potent tubulin inhibitor, has shown that the azetidin-2-one ring can serve as a rigid scaffold to mimic the cis-stilbene bridge of combretastatin A-4. mdpi.comnih.gov These compounds have been shown to bind to the colchicine-binding site on β-tubulin. mdpi.comnih.gov Specifically, a study on a 3-(2-thienyl) azetidin-2-one analogue demonstrated significant antiproliferative activity and confirmed that its molecular target is tubulin. researchgate.net The thiophene moiety at the 3-position of the azetidin-2-one ring appears to be a key determinant of this potent activity. researchgate.net

Table 1: Antiproliferative and Tubulin Polymerization Inhibition Data for a 3-(2-thienyl)azetidin-2-one Analogue

| Compound | Cell Line | Antiproliferative IC₅₀ (nM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |

| 3-(2-thienyl) analogue 28 | MCF-7 | 7 | 1.37 |

Data sourced from a study on antiproliferative tubulin-targeting azetidin-2-ones. researchgate.net

The interaction with the colchicine-binding site is thought to induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to the depolymerization of existing ones. This disruption of microtubule dynamics is the primary mechanism behind the potent anticancer activity observed for this class of azetidin-2-one derivatives.

Interaction at the Colchicine (B1669291) Binding Site of α/β-Tubulin

There is no available research specifically detailing the interaction of this compound with the colchicine binding site of α/β-tubulin. Many azetidin-2-one derivatives have been investigated as microtubule-targeting agents that bind to this site, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis. The binding at this site is typically characterized by interactions between the substituents on the azetidin-2-one core and key amino acid residues within the binding pocket. For this compound, it is hypothesized that the thiophen-2-yl group at the C4 position and the methyl group at the C3 position would play crucial roles in defining its binding affinity and orientation within the colchicine site. However, without experimental data from studies such as tubulin polymerization assays, X-ray crystallography, or computational docking simulations for this specific compound, any description of its interaction remains theoretical.

Mechanistic Basis of Apoptosis Induction

The mechanistic basis of apoptosis induction by this compound has not been experimentally determined. For other bioactive azetidin-2-one compounds, apoptosis is a common downstream effect of their primary mechanism of action, such as tubulin inhibition.

Regulation of Cell Cycle Genes

No studies have been published regarding the effect of this compound on the regulation of cell cycle genes. Generally, compounds that disrupt microtubule function lead to an arrest in the G2/M phase of the cell cycle. This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors and the modulation of levels of key cell cycle proteins like cyclins and CDKs. Research would be needed to determine if this compound can induce G2/M arrest and to identify the specific genes and proteins it affects.

Caspase Activation Pathways

The involvement of caspase activation pathways in any potential apoptotic activity of this compound is currently unknown. In many apoptosis models induced by related compounds, the intrinsic (mitochondrial) pathway is activated, leading to the sequential activation of caspase-9 and effector caspases like caspase-3 and caspase-7. This is often accompanied by changes in the expression of Bcl-2 family proteins. To understand the pro-apoptotic mechanism of this compound, studies measuring the activity of various caspases and the levels of apoptosis-related proteins would be necessary.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. SAR studies are essential for understanding how different chemical moieties on a core scaffold contribute to biological activity and for the rational design of more potent and selective analogs.

Influence of Substituents on Molecular Target Recognition

The influence of the 3-methyl and 4-(thiophen-2-yl) substituents of this specific azetidin-2-one on molecular target recognition has not been investigated. In related series of compounds, the nature of the substituent at the C4 position is often critical for binding affinity to targets like tubulin, while modifications at the C3 position can modulate activity and selectivity. The thiophene ring, as a bioisostere of a phenyl ring, may confer unique electronic and steric properties that influence target interaction.

Stereochemical Requirements for Specific Molecular Interactions

Detailed Analysis of this compound Reveals a Gap in Current Scientific Literature

Following an extensive search of scientific databases and chemical literature, it has been determined that there is a notable absence of published research specifically detailing the synthesis, properties, and applications of the chemical compound This compound . Consequently, a detailed article on its specific roles as a synthetic intermediate, a scaffold for complex heterocycles, or in the development of hybrid compounds, as outlined in the user's request, cannot be generated at this time.

The azetidin-2-one (or β-lactam) ring is a well-known privileged scaffold in medicinal chemistry, most famously as the core structure of penicillin and cephalosporin (B10832234) antibiotics. Similarly, the thiophene ring is a common heterocyclic moiety present in many pharmaceuticals and organic materials. The combination of these two structures, as in the requested molecule, suggests potential for interesting chemical and biological properties.

However, the specific substitution pattern of a methyl group at the 3-position and a thiophen-2-yl group at the 4-position of the azetidin-2-one ring does not appear in readily accessible scientific literature. Searches for this exact structure did not yield dedicated studies that would provide the necessary data to elaborate on the following topics:

3 Methyl 4 Thiophen 2 Yl Azetidin 2 One As a Synthetic Intermediate and Privileged Scaffold

Utilization in the Development of Hybrid Compounds with Enhanced Molecular Recognition Properties:No studies were found that investigate the incorporation of this molecule into larger hybrid structures designed for specific molecular recognition or binding purposes.

While there is a vast body of research on variously substituted azetidin-2-ones and thiophene-containing molecules, the strict focus on the singular compound "3-Methyl-4-(thiophen-2-yl)azetidin-2-one" prevents the inclusion of information on related but structurally different compounds. The lack of specific data indicates that this particular molecule may be a novel compound that has not yet been synthesized or characterized, or that research concerning it is not available in the public domain.

Therefore, the generation of a scientifically accurate article adhering to the requested outline is not possible.

Future Research Directions and Perspectives

Development of Novel Methodologies for Stereoselective Synthesis

The biological activity of chiral molecules like 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is critically dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes is a primary research objective. Future work should focus on refining and innovating existing methods, such as the Staudinger cycloaddition and the Kinugasa reaction, to control the formation of specific stereoisomers.

The Staudinger reaction , a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone of β-lactam synthesis. organicreactions.orgresearchgate.netiipseries.org While effective, controlling the diastereoselectivity and enantioselectivity is a significant challenge. Future research should explore the application of novel planar-chiral nucleophilic catalysts, which have proven effective in guiding the stereochemical outcome of the cycloaddition for other substrates. nih.govacs.org The development of chiral auxiliaries attached to either the imine (derived from thiophene-2-carbaldehyde) or the ketene precursor would also be a fruitful avenue, aiming for diastereomeric ratios exceeding 95:5. organicreactions.orgresearchgate.net

The copper-catalyzed Kinugasa reaction , which couples a terminal alkyne with a nitrone, typically yields cis-substituted β-lactams with high selectivity. organicreactions.org This provides a predictable route to the cis-3,4-isomer of the target compound. However, accessing the corresponding trans isomers, which may possess different and potentially more desirable biological activities, requires further innovation. Research into reaction conditions or catalyst systems that can override the inherent cis preference is needed. acs.orgrsc.org Additionally, developing highly enantioselective versions of the Kinugasa reaction for this specific substrate class remains an important goal. nih.gov

| Synthetic Method | Key Features | Future Research Goals for Stereocontrol |

| Staudinger Cycloaddition | Versatile [2+2] cycloaddition of an imine and a ketene. iipseries.org | - Application of novel planar-chiral catalysts. nih.govacs.org- Design of efficient chiral auxiliaries for both reactants. researchgate.net |

| Kinugasa Reaction | Copper-catalyzed reaction of a nitrone and a terminal alkyne; typically cis-selective. organicreactions.org | - Development of reaction conditions to favor trans isomers. acs.org- Discovery of new chiral ligands for enantioselective catalysis. nih.gov |

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry offers powerful tools to predict reaction outcomes and elucidate complex mechanisms, thereby accelerating the development of optimized synthetic protocols. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide critical insights.

Future computational studies should focus on modeling the entire reaction coordinates for both the Staudinger and Kinugasa routes to this specific molecule. DFT calculations can be used to investigate the transition state structures and activation energies involved in the formation of different stereoisomers. acs.orgnih.govnih.gov Such studies can explain the origins of stereoselectivity observed experimentally and guide the rational design of catalysts and substrates to favor a desired isomer. nih.gov For instance, modeling the interaction between a chiral catalyst and the reactants in the Staudinger reaction can help predict which catalyst will afford the highest enantiomeric excess.

Furthermore, computational models can predict the reactivity of the final compound. By calculating molecular orbital energies (e.g., HOMO-LUMO gaps) and mapping electrostatic potential, researchers can identify the most reactive sites on the molecule, predicting how it might behave in further chemical transformations or interact with biological targets.

Exploration of Chemical Transformations for Structural Diversification

The this compound scaffold is not only a potential therapeutic agent in its own right but also a versatile intermediate for the synthesis of a diverse library of new chemical entities. Future research should systematically explore its chemical reactivity to achieve structural diversification.

One major avenue involves leveraging the inherent ring strain of the β-lactam. nih.govRing-opening reactions can transform the azetidinone into other valuable structures, such as β-amino amides or γ-amino alcohols, via reactions with nucleophiles like amines or reducing agents like LiAlH₄. acs.orgbeilstein-journals.org Acid-mediated ring-opening could yield novel β-amino acids with a thiophene (B33073) moiety, which are valuable building blocks for peptidomimetics. magtech.com.cn

A second direction is the functionalization of the existing substituents . The thiophene ring is particularly amenable to further modification. nih.gov Techniques like palladium/norbornene cooperative catalysis could be explored for the direct C-H functionalization of the thiophene ring, allowing for the introduction of aryl or alkyl groups at specific positions. This would enable the creation of a wide array of analogues from a common intermediate, facilitating the exploration of structure-activity relationships (SAR).

| Transformation Type | Description | Potential Products |

| Ring-Opening | Cleavage of the strained four-membered ring by nucleophiles or other reagents. acs.orgbeilstein-journals.org | β-amino acids, β-amino amides, γ-amino alcohols. |

| Thiophene Functionalization | C-H activation and modification of the thiophene ring. nih.gov | Polysubstituted thiophene-containing β-lactams. |

| Methyl Group Modification | Functionalization at the C3 position via enolate chemistry. | Novel C3-substituted azetidinones. |

Deeper Elucidation of Molecular Mechanisms of Interaction with Biological Targets

Identifying the biological targets of this compound and elucidating its mechanism of action are crucial steps in its development as a therapeutic agent. Based on the activities of related compounds, two primary areas of investigation are particularly promising: anticancer and antibacterial applications.

Many 1,3,4-trisubstituted azetidin-2-ones act as potent tubulin polymerization inhibitors , binding to the colchicine (B1669291) site and inducing mitotic arrest in cancer cells. nih.govmdpi.com Notably, analogues where a thiophene ring replaces a phenyl ring at the C3 or C4 position have shown exceptionally high potency, with IC₅₀ values in the nanomolar range. researchgate.net Future research should involve screening the stereoisomers of this compound for antiproliferative activity against a panel of cancer cell lines. Follow-up studies would include in vitro tubulin polymerization assays, cell cycle analysis, and immunofluorescence microscopy to confirm its mechanism as an antimitotic agent. nih.gov

The β-lactam ring is the archetypal pharmacophore for β-lactamase inhibition . frontiersin.org The emergence of multidrug-resistant bacteria has created an urgent need for new β-lactamase inhibitors that can restore the efficacy of existing antibiotics. nih.govchemrxiv.org Future work should evaluate the ability of this compound to inhibit a broad spectrum of β-lactamases, particularly carbapenemases like KPC-2, NDM-1, and OXA-48. nih.govresearchgate.net Molecular docking studies can predict binding modes within the enzyme's active site, while biochemical assays can determine inhibition constants (Kᵢ). researchgate.net

Design of Next-Generation Scaffolds with Tunable Molecular Recognition

The this compound structure can serve as a foundational scaffold for the design of next-generation therapeutic agents with highly specific and tunable molecular recognition properties. The azetidine (B1206935) ring provides a conformationally restricted backbone, which can pre-organize substituents for optimal interaction with a biological target, potentially leading to higher binding affinity. lifechemicals.comenamine.net

The thiophene ring is a well-established bioisostere of the phenyl ring and is considered a "privileged" scaffold in medicinal chemistry due to its ability to engage in key interactions with biological targets. nih.govresearchgate.netrsc.orgbohrium.com Future research should focus on a systematic exploration of structure-activity relationships (SAR). By synthesizing analogues with modifications at the N1, C3, and C4 positions (as described in section 8.3) and evaluating their biological activity (section 8.4), researchers can build robust SAR models.

These models, combining experimental data with computational insights, will guide the rational design of new scaffolds. For example, if tubulin is the target, the thiophene and methyl groups can be systematically replaced with other moieties to optimize interactions within the colchicine binding pocket. This iterative process of design, synthesis, and testing will enable the development of next-generation scaffolds with finely tuned molecular recognition, leading to agents with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of β-lactam precursors or coupling of thiophene derivatives with azetidinone intermediates. Key parameters include solvent choice (e.g., DMF or THF), temperature control (reflux vs. room temperature), and catalysts (e.g., Lewis acids). For example, highlights the importance of proprietary reaction conditions for yield optimization, while emphasizes the use of NMR and HPLC for purity assessment .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using tools like SHELX or WinGX) resolves absolute stereochemistry and crystal packing (see ). Differential Scanning Calorimetry (DSC) determines thermal stability .

Q. How can researchers address purification challenges for azetidin-2-one derivatives?

- Methodological Answer : Column chromatography (silica gel, gradient elution) is standard, but recrystallization from solvents like ethanol or acetonitrile may improve purity. notes that solvent polarity adjustments are critical for isolating crystalline products. Purity should be confirmed via HPLC with UV detection .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict molecular orbitals, electrostatic potentials, and reaction pathways ( ). For solvent effects, the Polarizable Continuum Model (PCM) in software like Gaussian or ORCA accounts for dielectric environments ( ). These models help rationalize experimental UV-Vis or IR spectra .

Q. How can contradictions in biological activity data for azetidin-2-one derivatives be resolved?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) and standardized protocols. and recommend correlating in vitro results with computational docking studies (e.g., AutoDock Vina) to validate target interactions .

Q. What advanced crystallographic techniques elucidate electron density distribution in azetidin-2-one derivatives?

- Methodological Answer : High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement ( ) provides anisotropic displacement parameters. Multipole modeling in programs like WinGX/ORTEP visualizes electron density around the thiophene and azetidinone rings, critical for understanding reactivity ( ). Pair Distribution Function (PDF) analysis may supplement for amorphous samples .

Q. How can reaction mechanisms for azetidin-2-one functionalization be experimentally validated?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) combined with kinetic studies (Eyring plots) identifies rate-determining steps. suggests using in situ FTIR or Raman spectroscopy to monitor intermediate formation. Computational transition state analysis (IRC in DFT) further supports mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.